

# (+)-trans-C75 in metabolic disorder studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

An In-depth Technical Guide to **(+)-trans-C75** in Metabolic Disorder Studies

Executive Summary **(+)-trans-C75**, an enantiomer of the synthetic  $\alpha$ -methylene- $\gamma$ -butyrolactone C75, is a pivotal pharmacological tool for investigating the complex interplay between fatty acid metabolism and systemic energy homeostasis. Primarily recognized as a potent, slow-binding inhibitor of fatty acid synthase (FAS), its mechanism extends to the modulation of carnitine palmitoyltransferase-1 (CPT-1) and central energy sensing pathways like AMP-activated protein kinase (AMPK). This dual action— inhibiting de novo lipogenesis while concurrently influencing fatty acid oxidation—produces significant effects on appetite, body weight, and energy expenditure in preclinical models. While the precise nature of its interaction with CPT-1 remains a subject of investigation, with reports suggesting both agonistic and inhibitory roles, **(+)-trans-C75** has proven invaluable for dissecting the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. This guide provides a comprehensive overview of its mechanisms, quantitative effects, key experimental protocols, and the signaling pathways it modulates, serving as a critical resource for researchers in metabolic science and drug development.

## Core Mechanisms of Action

**(+)-trans-C75** exerts its profound metabolic effects through a multi-pronged mechanism involving direct enzyme inhibition, modulation of fatty acid transport, and alteration of central nervous system signaling that governs energy balance.

## Inhibition of Fatty Acid Synthase (FAS)

The primary and most well-characterized action of C75 is the inhibition of Fatty Acid Synthase (FAS), the key multi-enzyme protein responsible for the de novo synthesis of fatty acids.[1][2] C75 acts as a synthetic, slow-binding, and irreversible inhibitor of mammalian FAS.[1][3] By binding to the  $\beta$ -ketoacyl synthase domain of FAS, C75 blocks the condensation reactions required for long-chain fatty acid elongation.[4] This inhibition leads to a rapid accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy metabolism.[2][5]

## The Dual Role and Controversy of Carnitine Palmitoyltransferase-1 (CPT-1) Modulation

The effect of C75 on CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for  $\beta$ -oxidation, is complex and a subject of scientific debate.

- **CPT-1 Agonism:** Several studies report that C75 acts as a CPT-1 agonist in peripheral tissues like adipocytes and hepatocytes.[6] In this model, C75 functions as a "malonyl-CoA mimetic," antagonizing the natural inhibitory effect of malonyl-CoA on CPT-1.[5][6] This leads to a paradoxical increase in fatty acid oxidation and energy expenditure despite high levels of malonyl-CoA.[6][7]
- **CPT-1 Inhibition:** Conversely, other research provides strong evidence that C75 is converted *in vivo* to C75-CoA.[8] This derivative is a potent competitive inhibitor of CPT-1.[8] This inhibitory action, particularly within the hypothalamus, is proposed to be essential for the powerful anorectic effects of C75.[7]

This discrepancy suggests that the action of **(+)-trans-C75** may be tissue-specific or dependent on its metabolic conversion to C75-CoA. The (+)-enantiomer is primarily responsible for the anorectic effects, which are linked to CPT-1 inhibition, while the (-)-enantiomer carries more of the anti-tumor activity.[7][9]

## Central Nervous System Effects and Appetite Regulation

**(+)-trans-C75** potently suppresses appetite and reduces body weight by acting on the hypothalamus, the brain's primary center for energy homeostasis regulation.[6] The inhibition of FAS and subsequent increase in hypothalamic malonyl-CoA levels mimic a state of energy surplus.[5] This central signal leads to a profound shift in the expression of key neuropeptides that control feeding behavior:

- Decreased Orexigenic (Appetite-Stimulating) Neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[10][11]
- Increased Anorexigenic (Appetite-Suppressing) Neuropeptides: Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[10]

## Impact on Cellular Energy Sensing: The AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated during low energy states (high AMP:ATP ratio). C75 treatment rapidly reduces the phosphorylation (activity) of the AMPK $\alpha$  subunit in the hypothalamus.[12][13] This inactivation of AMPK signals a state of energy sufficiency and is a key mechanism linking FAS inhibition to the downstream reduction in NPY expression and food intake.[12][13] Studies in neurons have shown that C75 causes an initial drop followed by a sustained increase in ATP levels, providing a direct mechanism for AMPK inactivation.[14][15]

## Quantitative Preclinical Data

The metabolic effects of C75 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Concentrations of C75

| Parameter                                | Cell Line / System  | Value         | Reference(s) |
|------------------------------------------|---------------------|---------------|--------------|
| IC <sub>50</sub> (FAS, clonogenic assay) | Cancer Cells        | 35 $\mu$ M    | [16]         |
| IC <sub>50</sub> (FAS, spheroid growth)  | Cancer Cells        | 50 $\mu$ M    | [16]         |
| IC <sub>50</sub> (Cell Growth)           | PC3 Prostate Cancer | 35 $\mu$ M    | [7]          |
| IC <sub>50</sub> (Cell Growth)           | LNCaP Spheroids     | 50 $\mu$ M    | [17]         |
| IC <sub>50</sub> (FAS/FASN)              | Purified Enzyme     | 15.53 $\mu$ M | [18]         |

| ID<sub>50</sub> (Cell Growth) | SKBR3 Breast Cancer | 3.2  $\mu$ g/mL (~12.6  $\mu$ M) | [3] |

Table 2: In Vivo Effects of C75 on Metabolic Parameters in Rodent Models

| Parameter                     | Animal Model | Dose & Route    | Effect                     | Reference(s) |
|-------------------------------|--------------|-----------------|----------------------------|--------------|
| <b>Food Intake Inhibition</b> | Mice         | 15 mg/kg (i.p.) | >90% reduction over 24h    | [19]         |
| Food Intake Inhibition        | Mice         | 30 mg/kg (i.p.) | ≥95% reduction within 2h   | [7][17]      |
| Fatty Acid Synthesis          | Mice         | i.p.            | 95% reduction              | [19]         |
| Hepatic Malonyl-CoA           | Mice         | i.p.            | 110% increase              | [19]         |
| Weight Loss                   | DIO Mice     | i.p.            | 50% greater than pair-fed  | [7]          |
| Energy Expenditure            | DIO Mice     | i.p.            | 32.9% increase             | [7]          |
| REM Sleep                     | WT Mice      | 30 mg/kg (i.p.) | 76.5% suppression over 24h | [20]         |

| Body Temperature | WT Mice | 30 mg/kg (i.p.) | ~2.5°C decrease | [20] |

Table 3: Cellular Effects of C75 on Fatty Acid Oxidation Pathways

| Parameter                   | Cell Type               | Concentration   | Effect               | Reference(s)        |
|-----------------------------|-------------------------|-----------------|----------------------|---------------------|
| <b>Fatty Acid Oxidation</b> | <b>Adipocytes</b>       | <b>30 µg/mL</b> | <b>203% increase</b> | <a href="#">[6]</a> |
| Fatty Acid Oxidation        | Adipocytes              | 40 µg/mL        | 358% increase        | <a href="#">[6]</a> |
| CPT-1 Activity              | Adipocytes              | 20 µg/mL        | 213% increase        | <a href="#">[6]</a> |
| Fatty Acid Oxidation        | Primary Rat Hepatocytes | Dose-dependent  | ~800% increase       | <a href="#">[6]</a> |
| CPT-1 Activity              | Primary Rat Hepatocytes | Dose-dependent  | 475% increase        | <a href="#">[6]</a> |

| CPT-1 Activity | MCF-7 Breast Cancer | 20 µg/mL | 166% increase |[\[6\]](#) |

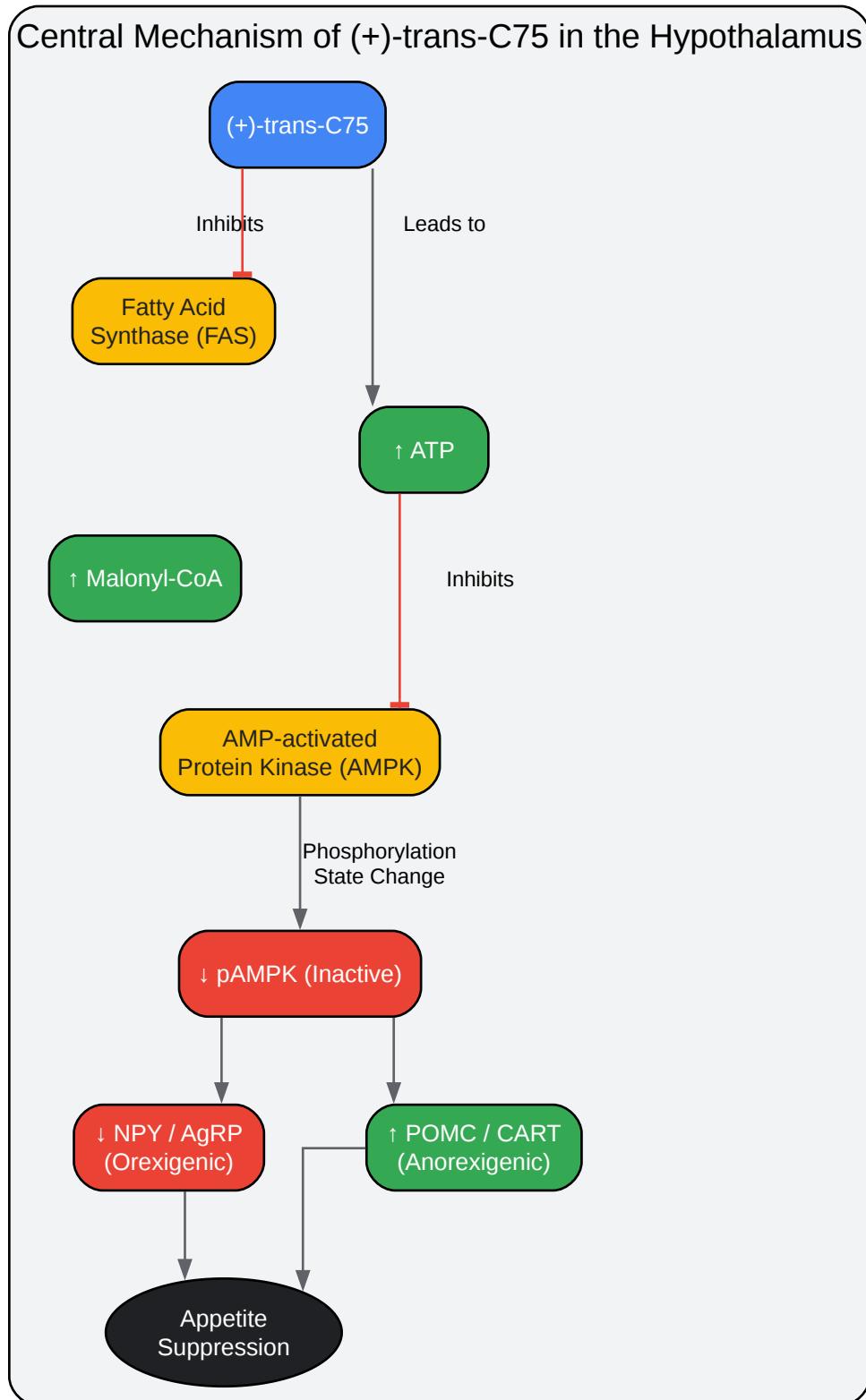
## Key Experimental Protocols

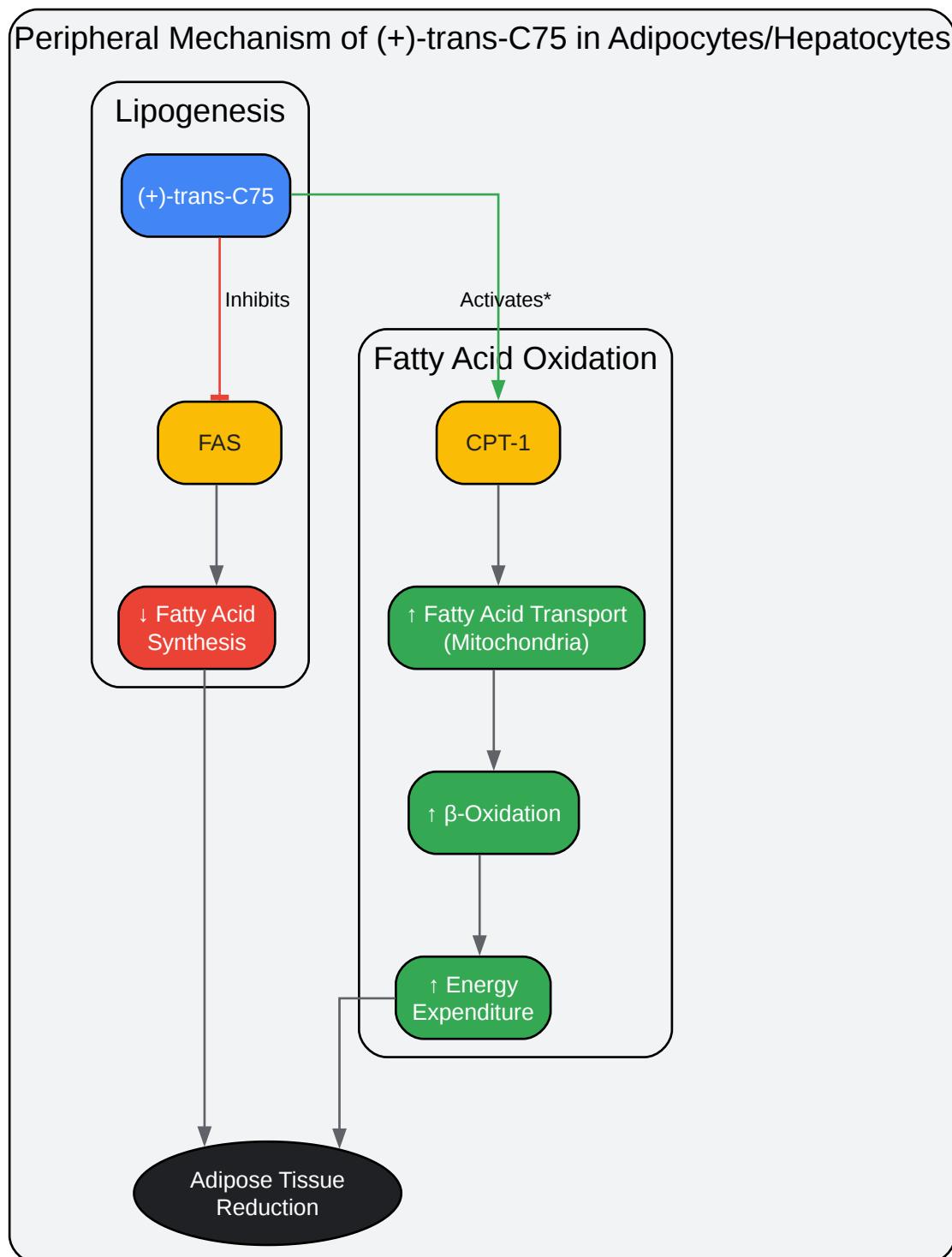
### Protocol: In Vivo Administration and Monitoring in Mice

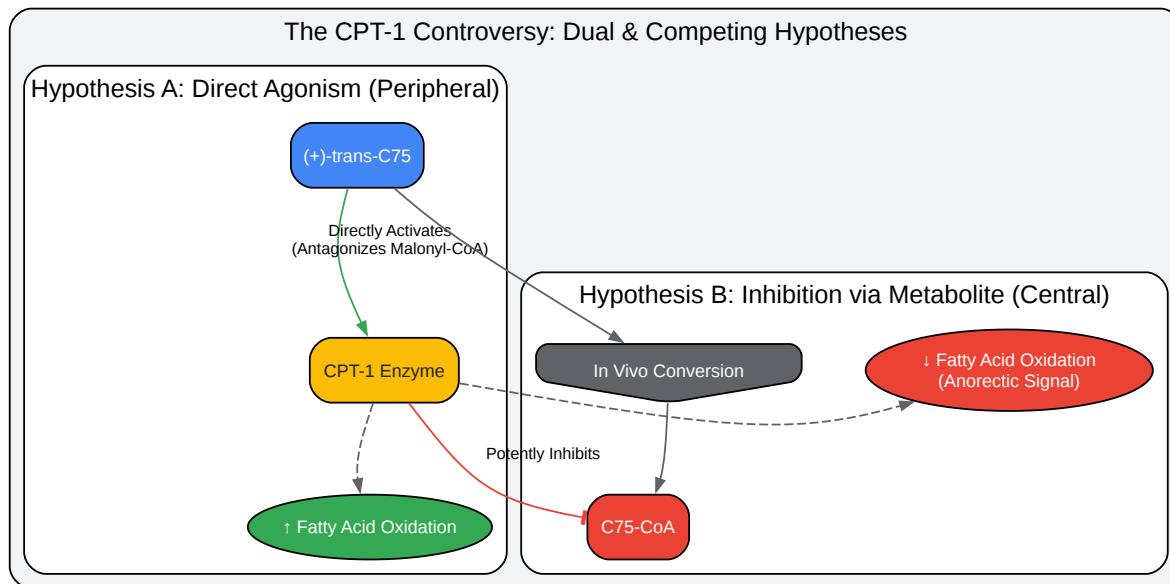
This protocol outlines a typical experiment to assess the effects of **(+)-trans-C75** on food intake and body weight in mice.

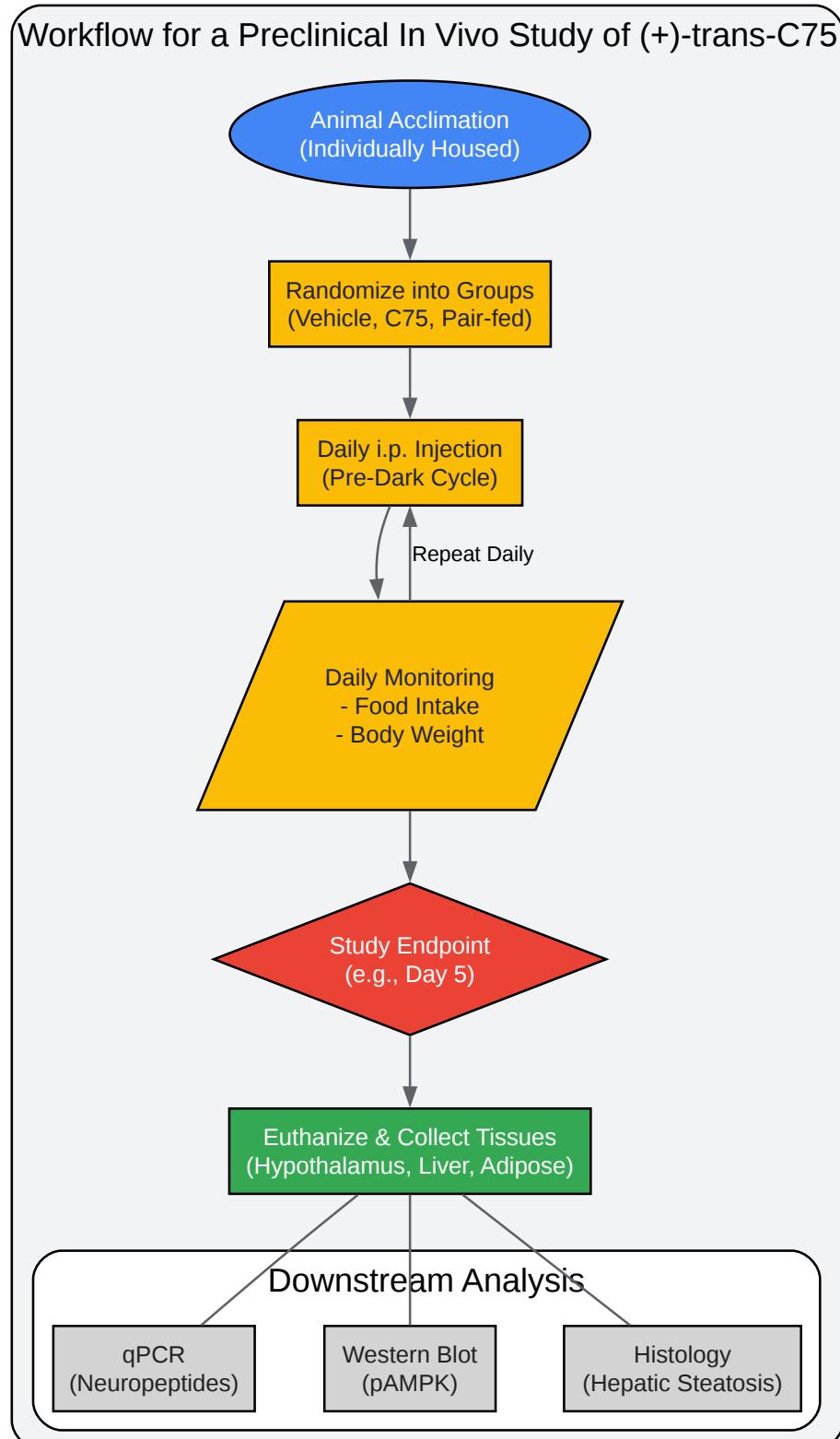
- Animal Acclimation: Male C57BL/6 mice are individually housed and acclimated for at least 7 days with standard chow and water ad libitum.[\[11\]](#)
- Compound Preparation: Dissolve **(+)-trans-C75** in a suitable vehicle such as RPMI 1640 medium or a solution of DMSO in saline.[\[4\]](#)[\[20\]](#)
- Grouping: Randomize mice into treatment groups (e.g., Vehicle control, C75 at 10-30 mg/kg, and a pair-fed group that receives the same amount of food as consumed by the C75 group).[\[11\]](#)
- Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.[\[17\]](#) Injections are typically performed 1-3 hours before the onset of the dark cycle, when rodents begin their active feeding period.[\[11\]](#)[\[17\]](#)

- Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 2, 12, and 24 hours post-injection) for the duration of the study (typically 1-5 days).[11][17]
- Tissue Collection: At the study endpoint, mice are euthanized. Tissues of interest, such as the hypothalamus, liver, and adipose tissue, are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (e.g., qPCR, Western blot). [11]


## Protocol: Cell-Based Growth Inhibition Assay (MTT)


This protocol measures the effect of **(+)-trans-C75** on the viability and proliferation of cultured cells.


- Cell Seeding: Plate cells (e.g., human prostate cancer PC3 cells) in 96-well microtiter plates at a density that allows for exponential growth during the experiment and incubate for 24 hours.[17]
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **(+)-trans-C75** (e.g., 0-100  $\mu$ M). Include a vehicle-only control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.[17]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
- Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC<sub>50</sub> value from the dose-response curve.


## Signaling and Workflow Visualizations

The following diagrams illustrate the key pathways and experimental logic associated with (+)-trans-C75 research.



[Click to download full resolution via product page](#)**Fig 1.** Central mechanism of (+)-trans-C75 in appetite suppression.[Click to download full resolution via product page](#)

**Fig 2.** Peripheral mechanism of **(+)-trans-C75** (\*agonistic CPT-1 role shown).[Click to download full resolution via product page](#)**Fig 3.** Logical relationship of the conflicting CPT-1 modulation hypotheses.

[Click to download full resolution via product page](#)

**Fig 4.** A generalized experimental workflow for in vivo C75 studies.

## Discussion and Future Directions

**(+)-trans-C75** is an indispensable chemical probe that has significantly advanced our understanding of the role of de novo lipogenesis in systemic energy regulation.[10] Its ability to inhibit FAS, leading to downstream effects on central appetite control and peripheral energy expenditure, highlights the therapeutic potential of targeting this pathway for metabolic disorders.

The primary area for future investigation remains the resolution of the CPT-1 controversy. Determining the tissue-specific balance between C75's direct agonistic effects and the inhibitory action of its C75-CoA metabolite is crucial for a complete mechanistic understanding. Furthermore, while C75 itself has limitations for direct therapeutic use due to potential off-target effects, including on mitochondrial function, it serves as a vital lead compound.[21] Insights gained from studying **(+)-trans-C75** are actively guiding the development of next-generation FAS inhibitors with improved specificity and safety profiles for the treatment of obesity, type 2 diabetes, and associated metabolic syndromes.[22]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [trans-C75 | FASN inhibitor | Probechem Biochemicals](https://www.probechem.com/trans-C75-FASN-inhibitor) [probechem.com]
- 4. [Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312310/) [pmc.ncbi.nlm.nih.gov]
- 5. [Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312310/) [pmc.ncbi.nlm.nih.gov]
- 6. [C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312310/) [pmc.ncbi.nlm.nih.gov]
- 7. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]

- 8. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Differential effects of a centrally acting fatty acid synthase inhibitor in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- To cite this document: BenchChem. [(+)-trans-C75 in metabolic disorder studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167901#trans-c75-in-metabolic-disorder-studies\]](https://www.benchchem.com/product/b167901#trans-c75-in-metabolic-disorder-studies)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)